4-Diethylaminobutyric acid hydrochloride
Overview
Description
4-Diethylaminobutyric acid hydrochloride is a white granular crystalline powder . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular formula of this compound is C6H14ClNO2 . Its molecular weight is 167.63 .Chemical Reactions Analysis
This compound is commonly used in the solution-phase peptide synthesis .Physical And Chemical Properties Analysis
This compound has a melting point of 153-155 °C (lit.) . It is hygroscopic, meaning it absorbs moisture from the air .Scientific Research Applications
Synthesis and Antimicrobial Properties
A study by Manukyan et al. (2017) explored the synthesis of novel monoammonium salts using 1-dimethylamino-4-diethylaminobutyn-2. These compounds demonstrated significant antibacterial activity against various microorganisms, highlighting the potential of 4-Diethylaminobutyric acid hydrochloride derivatives in antimicrobial applications (Manukyan et al., 2017).
Fluorescence Switching and Sensing
Wang et al. (2015) developed Tetra(4-(diethylamino)phenyl)ethene (TPE-4N), a compound derived from this compound. This compound exhibited remarkable aggregation-induced emission and was responsive to changes in pH and temperature. Its properties make it a promising candidate for applications in chemical sensing and environmental monitoring (Wang et al., 2015).
Corrosion Inhibition
Gupta et al. (2017) investigated α-aminophosphonates derived from this compound for their efficacy as corrosion inhibitors in hydrochloric acid. The study found these compounds to be highly effective in protecting mild steel, indicating their potential in industrial applications, particularly in metal pickling processes (Gupta et al., 2017).
Optical Properties in Drug Analysis
Research by Sawale et al. (2016) focused on a drug containing a diethylaminoethyl component, closely related to this compound. The study examined its molar refractivity and polarizability, which are crucial for understanding drug interactions and properties. Such studies are vital for drug development and quality control (Sawale et al., 2016).
Metal Complex Synthesis and Anticancer Testing
Abbas et al. (2020) synthesized metal complexes using a ligand derived from this compound. These complexes were tested for their anticancer activity, demonstrating moderate effectiveness against certain cancer cell lines. This highlights the potential of this compound in the development of new anticancer agents (Abbas et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It is commonly used in solution-phase peptide synthesis , suggesting that it may interact with peptide or protein targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Diethylaminobutyric acid hydrochloride. For instance, it is hygroscopic and should be protected from humidity and water . It should also be stored under dry inert gas and is incompatible with water and oxidizing agents .
properties
IUPAC Name |
4-(diethylamino)butanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-3-9(4-2)7-5-6-8(10)11;/h3-7H2,1-2H3,(H,10,11);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHAADCYUIHWGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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